Cypate-[(RGD)3-NH2] belongs to a class of compounds known as multimeric RGD peptides, which have gained attention for their enhanced affinity to integrin receptors compared to their monomeric counterparts. The synthesis of this compound was reported in studies focusing on the design and evaluation of near-infrared fluorescent probes for tumor targeting .
The synthesis of cypate-[(RGD)3-NH2] involves solid-phase peptide synthesis techniques. Initially, a protected tripeptide sequence (Arg(Pbf)-Gly-Asp(OBut)) is assembled on a resin using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. Following this, cypate is conjugated to the resin-bound peptide using diisopropylcarbodiimide (DIC) as a coupling reagent, which has been found to yield better results than traditional methods involving other coupling agents .
After the coupling reaction, trifluoroacetic acid (TFA) is used for cleavage from the resin, resulting in the desired product. The synthesized compounds are purified via high-performance liquid chromatography (HPLC) and characterized using electrospray mass spectrometry (ES-MS), which reveals complex spectra due to multiple charged peaks from the arginine residues present in the peptide sequence .
Cypate-[(RGD)3-NH2] features a core structure derived from cypate with three RGD motifs attached. The molecular formula includes components that allow for both fluorescence and biological activity through integrin binding.
The molecular weight and specific structural characteristics can be determined through mass spectrometry. The presence of multiple charged peaks indicates successful synthesis and attachment of the RGD sequences .
The primary reaction involved in the synthesis of cypate-[(RGD)3-NH2] is the coupling reaction between cypate and the resin-bound peptide under mild conditions provided by DIC. This method minimizes side reactions that could occur under harsher conditions.
The reactions are monitored using HPLC and ES-MS to ensure high purity and correct molecular weight of the final product. The stability of the compound under physiological conditions is also assessed to confirm its viability for biological applications .
Cypate-[(RGD)3-NH2] functions by binding specifically to integrin receptors on tumor cells, particularly alpha(v)beta(3) integrins. This binding facilitates internalization into cells via endocytosis, allowing for targeted imaging or therapeutic delivery.
Studies have shown that multimeric RGD compounds exhibit significantly increased binding affinities compared to monomeric forms, enhancing their effectiveness in targeting integrin-expressing tumors .
Cypate-[(RGD)3-NH2] is characterized by its near-infrared fluorescence properties, making it suitable for imaging applications. The compound's solubility and stability are critical for its performance in biological systems.
The compound's chemical stability under physiological conditions is essential for its application in vivo. Its interaction with biological tissues can be studied through biodistribution assays and fluorescence microscopy .
Cypate-[(RGD)3-NH2] has several scientific uses:
Integrin αvβ3, a heterodimeric transmembrane receptor, serves as a critical regulator of pathological angiogenesis—a process essential for solid tumor growth and metastasis. This integrin is markedly upregulated on endothelial cells within tumor neovasculature but exhibits minimal expression in quiescent vasculature. Its activation facilitates endothelial cell survival, migration, and lumen formation through interactions with extracellular matrix proteins containing the tripeptide Arg-Gly-Asp (Arginine-Glycine-Aspartic Acid) motif, such as vitronectin, fibronectin, and osteopontin [2] [9].
During tumor-induced angiogenesis, cytokines (e.g., vascular endothelial growth factor, basic fibroblast growth factor) stimulate αvβ3 overexpression via transcriptional activators like Homeobox D3. This integrin activates distinct pro-angiogenic signaling cascades:
αvβ3’s specificity for pathological angiogenesis positions it as a high-value target for molecular imaging. Antagonists disrupting its function induce endothelial apoptosis and suppress tumor growth in preclinical models [2] [9].
Table 1: Integrin αvβ3 in Tumor Angiogenesis
| Biological Process | Role of αvβ3 | Pathological Consequence |
|---|---|---|
| Endothelial Cell Migration | Binds RGD ligands in provisional matrix | Facilitates tumor vascular invasion |
| Lumen Formation | Activates calcium influx & lysosomal exocytosis | Forms abnormal glomeruloid vessels (e.g., glioblastoma) |
| Cell Survival Signaling | Phosphorylates Focal Adhesion Kinase | Confers resistance to anoikis |
| Growth Factor Cross-Talk | Clusters with Vascular Endothelial Growth Factor Receptor 2 | Amplifies pro-angiogenic signals |
Near-Infrared fluorescence (700–900 nm wavelength) imaging enables deep-tissue optical detection with minimal autofluorescence and light scattering. Cypate, a carbocyanine-based Near-Infrared fluorophore, exhibits optimal properties for in vivo imaging:
Cypate’s dicarboxylic acid functionalization permits covalent conjugation to targeting peptides without compromising fluorescence quantum yield (Φ≈0.08) [8] [10]. In tumor xenografts, cypate conjugates show prolonged retention in malignant tissue due to enhanced permeability and retention effects and receptor-mediated binding [10].
Table 2: Photophysical Properties of Cypate
| Parameter | Value | Implication for Imaging |
|---|---|---|
| Molar Extinction Coefficient | 261,000 M⁻¹cm⁻¹ | High signal intensity at low concentrations |
| Tissue Penetration Depth | 5–10 mm | Suitable for deep-seated tumor detection |
| Signal-to-Noise Ratio | >10-fold vs. visible spectrum probes | Enables precise tumor margin delineation |
Monomeric Arginine-Glycine-Aspartic Acid peptides exhibit low integrin affinity (micromolar dissociation constants). To overcome this limitation, cypate-[(Arginine-Glycine-Aspartic Acid)3-amino]2 employs a multivalent architecture:
Comparative studies demonstrate that hexavalent Arginine-Glycine-Aspartic Acid constructs (e.g., cypate-[(Arginine-Glycine-Aspartic Acid)3-amino]2) outperform tetravalent or divalent analogs in:
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.:
CAS No.: 53696-69-8